molecular formula C13H10FNO2 B7962416 Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate

Cat. No.: B7962416
M. Wt: 231.22 g/mol
InChI Key: ZKTQVBLPOLFGED-UHFFFAOYSA-N
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Description

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is an organic compound belonging to the class of pyridine carboxylates. This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with methyl nicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate
  • Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate

Comparison: Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 6-(3-fluorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)10-5-6-12(15-8-10)9-3-2-4-11(14)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTQVBLPOLFGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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